Bis(benzo-15-crown-5)

Supramolecular Chemistry Ion-Selective Electrodes Thermodynamic Binding

Bis(benzo-15-crown-5) (CAS 108605-64-7; molecular formula C28H38O10) is a covalent dimer of the classic benzo-15-crown-5 (B15C5) macrocycle, classified as a bis-crown ether ionophore. Unlike its monomeric parent—which exhibits modest and often ambiguous cation discrimination—this compound leverages two preorganized 15-crown-5 cavities within a single molecule to form cooperative 2:1 (crown unit:cation) sandwich complexes preferentially with potassium (K⁺) over sodium (Na⁺).

Molecular Formula C9H11Br
Molecular Weight 0
CAS No. 108605-64-7
Cat. No. B1167548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(benzo-15-crown-5)
CAS108605-64-7
Molecular FormulaC9H11Br
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(benzo-15-crown-5) (CAS 108605-64-7): Procurement-Grade Potassium-Selective Bis-Crown Ionophore for Ion-Selective Electrode Fabrication and Supramolecular Recognition


Bis(benzo-15-crown-5) (CAS 108605-64-7; molecular formula C28H38O10) is a covalent dimer of the classic benzo-15-crown-5 (B15C5) macrocycle, classified as a bis-crown ether ionophore . Unlike its monomeric parent—which exhibits modest and often ambiguous cation discrimination—this compound leverages two preorganized 15-crown-5 cavities within a single molecule to form cooperative 2:1 (crown unit:cation) sandwich complexes preferentially with potassium (K⁺) over sodium (Na⁺) [1]. This architectural feature, termed the 'biscrown effect,' underpins its established role as a neutral carrier in potassium-selective electrodes and as a selective extraction agent in host–guest chemistry [2].

Why Monomeric Benzo-15-Crown-5 or Valinomycin Cannot Replace Bis(benzo-15-crown-5) in Potassium-Selective Applications: The Biscrown Effect and Sandwich Complexation


Monomeric benzo-15-crown-5 (B15C5) alone exhibits poor discrimination between Na⁺ and K⁺ because its 1.7–2.2 Å cavity accommodates Na⁺ (1.02 Å ionic radius) via a simple 1:1 complex, while K⁺ (1.38 Å) lies outside the optimal size-fit range and forms weaker 1:1 complexes [1]. By covalently linking two B15C5 units, bis(benzo-15-crown-5) enforces an intramolecular 2:1 sandwich geometry around K⁺ that is sterically inaccessible to the smaller Na⁺ ion—a binding mode impossible for the monomer [2]. While valinomycin achieves comparable K⁺/Na⁺ selectivity through a different structural mechanism (cyclic depsipeptide wrapping), it is a natural product subject to supply variability, higher cost, and limited chemical derivatizability . The bis-crown architecture, in contrast, offers a synthetically tractable, chemically robust, and tunable (via linker modification) platform for potassium-selective sensing and extraction [3].

Bis(benzo-15-crown-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Monomeric B15C5, Valinomycin, and Related Bis-Crown Analogs


Enhanced K⁺/Na⁺ Binding Selectivity: Bis(benzo-15-crown-5) vs Monomeric Benzo-15-Crown-5 by Isothermal Titration Calorimetry

Isothermal titration calorimetry (ITC) data from Pigge et al. (2008) on triaroylbenzene-scaffolded bis- and mono-benzo-15-crown-5 derivatives demonstrate that the bis-crown architecture increases K⁺/Na⁺ selectivity by approximately 2.7-fold compared to the monomeric analog. For the bis(benzo-15-crown-5) compound (BB15C5, compound 8), the difference in binding constants Δlog K(K⁺ − Na⁺) = 0.72 (log K = 4.09 ± 0.03 for K⁺ vs 3.37 ± 0.02 for Na⁺). In contrast, the corresponding mono(benzo-15-crown-5) compound (MB15C5, compound 9) exhibits Δlog K(K⁺ − Na⁺) = 0.09 (log K = 3.63 ± 0.02 for K⁺ vs 3.54 ± 0.02 for Na⁺), and the parent benzo-15-crown-5 (B15C5, compound 10) shows Δlog K = 0.27 (log K = 4.74 for K⁺ vs 4.47 for Na⁺) [1]. The tris(benzo-15-crown-5) analog (TB15C5, compound 4) achieves an even greater Δlog K = 1.36 (log K = 4.68 ± 0.02 for K⁺ vs 3.32 ± 0.02 for Na⁺), confirming that K⁺/Na⁺ discrimination scales with the number of cooperative benzo-15-crown-5 units within the same molecular scaffold [1].

Supramolecular Chemistry Ion-Selective Electrodes Thermodynamic Binding

Bis-Crown Sandwich Complexation Stoichiometry: 2:1 K⁺ Complex vs 1:1 Na⁺ Complex Demonstrated by Extraction and Stability Constant Measurements

Kikukawa et al. (1987) definitively established the divergent binding modes of bis(benzo-15-crown-5) toward Na⁺ and K⁺ through combined solvent extraction of alkali-metal picrates and stability constant determination by ion-selective electrode methods in 90% aqueous methanol at 25 °C [1]. With Na⁺, the two crown rings in one bis(B15C5) molecule acted as two independent moieties, forming simple 1:1 crown-unit:cation complexes [1]. With K⁺, however, the bis(B15C5) molecule preferentially formed an intramolecular 2:1 crown ether unit-K⁺ sandwich complex—a binding mode categorically unavailable to monomeric benzo-15-crown-5 [1]. This stoichiometric dichotomy was corroborated by Wang et al. (1988), who independently demonstrated that Schiff-base and secondary amine-type bis(benzo-15-crown-5) derivatives form 2:1 complexes with K⁺, Rb⁺, and Cs⁺ but only 1:1 complexes with Na⁺, as shown by conductance measurements and extraction equilibrium constants (Ke) in water–chloroform systems [2]. Monomeric B15C5 cannot access this 2:1 sandwich geometry with any cation [1].

Host-Guest Chemistry Picrate Extraction Sandwich Complex

Potentiometric K⁺/Na⁺ Selectivity Coefficients: Bis(benzo-15-crown-5) PVC Membrane Electrode vs Valinomycin-Based Electrode

The commercial bis(benzo-15-crown-5) ionophore (Bis[(benzo-15-crown-5)-4-methyl]pimelate, Dojindo B020) formulated with NPOE plasticizer in PVC membranes delivers a potentiometric log selectivity coefficient log Kᵖᵒᵗ(K/Na) of −3.6, alongside log Kᵖᵒᵗ(K/Rb) = −0.7, log Kᵖᵒᵗ(K/NH₄) = −2.0, and log Kᵖᵒᵗ(K/Cs) = −2.0 . This K⁺/Na⁺ discrimination is stated to be 'almost equal to that of valinomycin'—the biological benchmark potassium ionophore . Critically, Li et al. (1993) demonstrated that electrodes based on five independently synthesized bis(benzo-15-crown-5) derivatives with varying bridge chains exhibited selectivity coefficients that were not merely comparable but better than those of an electrode based on natural valinomycin, with one derivative showing particularly superior selectivity and three derivatives demonstrating stability over a wide pH range [1]. For modern solid-contact electrode configurations, bis-crown ionophores achieved log K(K/Na) values ranging from −5.6 to −4.0 (separate solution method, 1 M), with the best-performing system reaching −5.6—representing a >100-fold improvement in K⁺/Na⁺ discrimination over the conventional valinomycin-based liquid-contact electrode benchmark [2].

Potentiometric Sensor Ion-Selective Electrode Selectivity Coefficient

Quantitative Extraction Efficiency: Bis(benzo-15-crown-5) vs Monomeric Benzo-15-Crown-5 for Alkali Metal Picrates

Kimura et al. (1979) conducted a systematic solvent extraction study of alkali metal picrates using new poly- and bis(crown ether)s containing benzo-15-crown-5 and benzo-18-crown-6 moieties with chloroform as the water-immiscible solvent [1]. The poly- and bis(benzo-15-crown-5) compounds extracted picrates more effectively than the corresponding monocyclic crown ethers across all alkali metal cations tested [1]. Quantitatively, bis(benzo-15-crown-5) was remarkably effective for potassium and rubidium extraction, with extraction equilibrium constants (Ke) and complexation constants in the chloroform phase evaluated to confirm that enhanced complexation—not merely partitioning—drives the superior extractability [1]. In an independent study, Shin and Kim (1997) measured the extraction equilibrium constants (Ke) for mono-crown ether benzo-15-crown-5 versus ethylenediamine bis(4′-formylbenzo-15-crown-5) in water–chloroform at 25 °C, finding that the bis-(crown ether) extracted metal cations more effectively than the corresponding mono-crown ether, with the extraction order shifting from Ca(II) > Na(I) > Sr(II) > K(I) for the mono-crown to Sr(II) > Ca(II) > K(I) > Rb(I) > Mg(II) > Na(I) for the bis-crown—demonstrating a pronounced selectivity inversion favoring K⁺ over Na⁺ [2].

Solvent Extraction Separation Science Alkali Metal Recovery

Complex Stability Enhancement: Bis(benzo-15-crown-5) Forms More Stable Alkali Metal Complexes Than Monomeric B15C5

Lukyanenko et al. (1989) determined complex stability constants for bis(benzo-15-crown-5) derivatives with acylhydrazide linking chains toward Na⁺, K⁺, Rb⁺, and Cs⁺ in 95% aqueous methanol by spectrophotometric titrations [1]. In all cases, the studied bis-crown ethers formed 1:1 complexes that were more stable than those of monomeric benzo-15-crown-5 [1]. Crucially, bis-crown ethers bearing a glutaric acid residue in the linking chain exhibited striking potassium selectivity, and the enhanced stability and selectivity were attributed to increased sandwich structure rigidity resulting from intramolecular hydrogen bond formation between acylhydrazide fragments [1]. This finding demonstrates that the biscrown effect on complex stability is not merely additive but can be further amplified through rational linker design [1]. Complementary calorimetric titration data from Liu et al. (1990) on polymethylene-bridged bis(benzo-15-crown-5) series revealed that complex stability constants for Tl⁺ binding are a critical function of the bridging methylene chain length (n), with an optimum chain length that maximizes the stability constant—confirming that the bis-crown architecture provides a tunable stability parameter inaccessible to monomeric crown ethers [2].

Complex Stability Spectrophotometric Titration Thermodynamics

Dual-Function Thallium(I) Sensing: Bis(benzo-15-crown-5) Enables Tl⁺-Selective Electrodes Unavailable from Monomeric B15C5 or Valinomycin

Beyond potassium selectivity, bis(benzo-15-crown-5) forms a stable sandwich complex with thallium(I) ions, enabling its use as a Tl⁺-selective ionophore . Tamura, Kimura, and Shono (1980) were the first to demonstrate Tl⁺-selective PVC membrane electrodes based on bis(crown ether)s, establishing that bis(benzo-15-crown-5) derivatives function as effective neutral carriers for thallium ion sensing [1]. The Dojindo commercial formulation explicitly lists Tl⁺ complexation as an additional application capability, noting that the ionophore can be used for thallium sensors . This dual K⁺/Tl⁺ functionality is a direct consequence of the bis-crown sandwich binding geometry, which accommodates the large Tl⁺ ion (ionic radius ~1.50 Å) in a 2:1 crown-to-cation arrangement—a binding mode structurally inaccessible to monomeric B15C5 and mechanistically distinct from valinomycin, which does not function as a Tl⁺ ionophore [2]. Calorimetric studies confirm that Tl⁺ complexation thermodynamics with bis(benzo-15-crown-5) are highly sensitive to linker structure, providing an additional dimension for sensor optimization [2].

Thallium Sensor Environmental Monitoring Heavy Metal Detection

Bis(benzo-15-crown-5) (CAS 108605-64-7): Evidence-Backed Application Scenarios for Procurement Decision-Making


Potassium-Selective Potentiometric Sensors: Replacement of Valinomycin in PVC Membrane Electrodes

Based on the demonstrated selectivity coefficients matching or exceeding valinomycin [1], bis(benzo-15-crown-5) is the preferred ionophore for fabricating potassium-selective PVC membrane electrodes when combined with NPOE plasticizer (recommended formulation: ionophore 2.7%, NPOE 70%, TFPB 50 mol% of ionophore/PVC, THF casting) . Solid-contact electrode configurations using potentiostatically deposited PEDOT as the ion-to-electron transducer achieve log K(K/Na) values as low as −5.6 with a detection limit of 10⁻⁷ M—performance that exceeds conventional valinomycin-based liquid-contact electrodes [2]. This scenario is particularly relevant for clinical electrolyte analyzers, environmental K⁺ monitoring, and industrial process control where the synthetic origin of bis(benzo-15-crown-5) provides supply-chain predictability not available with the natural product valinomycin [1].

Selective Liquid–Liquid Extraction of Potassium from Sodium-Rich Aqueous Matrices

The biscrown effect—whereby bis(benzo-15-crown-5) preferentially extracts K⁺ and Rb⁺ via 2:1 sandwich complexation while treating Na⁺ with only 1:1 binding [3]—enables selective potassium recovery from Na⁺-dominated brines, industrial effluents, or nuclear waste streams. The extraction equilibrium constants (Ke) for bis-crown systems are significantly higher than for monomeric B15C5, and critically, the cation selectivity order inverts to favor K⁺ over Na⁺ [4]. Procurement specifications should prioritize bis(benzo-15-crown-5) with oligoethyleneglycol rather than hydrocarbon linkers, as the biscrown effect is more pronounced with polar, flexible bridging chains [3].

Thallium(I)-Selective Electrodes for Environmental Heavy Metal Monitoring

Bis(benzo-15-crown-5) is one of the few established ionophores for thallium(I)-selective potentiometric sensors [5]. The same sandwich binding mechanism that yields K⁺ selectivity also accommodates the large Tl⁺ cation, enabling detection in environmental water samples, industrial wastewater, and soil leachates [5]. This dual K⁺/Tl⁺ functionality is unique to bis-crown ethers and is not replicated by monomeric B15C5 or valinomycin . Laboratories requiring both analytes can standardize on a single ionophore chemistry, reducing procurement SKUs and simplifying electrode fabrication protocols [5].

Supramolecular Host–Guest Studies: Scaffolding for Cooperative Binding and Allosteric Recognition

The quantitative demonstration by Pigge et al. (2008) that K⁺/Na⁺ selectivity scales with the number of benzo-15-crown-5 units on a common scaffold—from Δlog K = 0.27 (mono) to 0.72 (bis) to 1.36 (tris)—establishes bis(benzo-15-crown-5) as the minimal functional unit for achieving cooperative cation recognition [6]. This makes bis(benzo-15-crown-5) the building block of choice for constructing higher-order supramolecular receptors, heteroditopic ion-pair receptors (where K⁺ sandwich complexation preorganizes the receptor for anion binding [7]), and catenane/rotaxane assemblies held together by intramolecular sandwich complexes [8]. Procurement of the parent bis-crown scaffold enables subsequent derivatization to tune binding thermodynamics via linker modification [9].

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